Cas no 1496325-34-8 (3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid)

3-Acetamido-3-[4-(methylsulfanyl)phenyl]propanoic acid is a specialized organic compound featuring a propanoic acid backbone substituted with an acetamido group and a 4-(methylsulfanyl)phenyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of bioactive molecules. The presence of the methylsulfanyl group enhances lipophilicity, which may influence binding affinity in target interactions. Its acetamido functionality offers versatility for further derivatization, making it valuable for medicinal chemistry applications. The compound’s well-defined chemical properties ensure consistent performance in synthetic pathways, supporting its use in research and industrial settings requiring precise molecular modifications.
3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid structure
1496325-34-8 structure
Product name:3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid
CAS No:1496325-34-8
MF:C12H15NO3S
Molecular Weight:253.317402124405
CID:6295651
PubChem ID:63651671

3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid
    • AKOS012962245
    • 1496325-34-8
    • 3-acetamido-3-[4-(methylsulfanyl)phenyl]propanoic acid
    • EN300-13157721
    • インチ: 1S/C12H15NO3S/c1-8(14)13-11(7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)
    • InChIKey: ICXTWULIQJDFAG-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CC=1)C(CC(=O)O)NC(C)=O

計算された属性

  • 精确分子量: 253.07726451g/mol
  • 同位素质量: 253.07726451g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 275
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 91.7Ų

3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-13157721-0.05g
3-acetamido-3-[4-(methylsulfanyl)phenyl]propanoic acid
1496325-34-8
0.05g
$563.0 2023-05-25
Enamine
EN300-13157721-0.25g
3-acetamido-3-[4-(methylsulfanyl)phenyl]propanoic acid
1496325-34-8
0.25g
$617.0 2023-05-25
Enamine
EN300-13157721-2.5g
3-acetamido-3-[4-(methylsulfanyl)phenyl]propanoic acid
1496325-34-8
2.5g
$1315.0 2023-05-25
Enamine
EN300-13157721-1000mg
3-acetamido-3-[4-(methylsulfanyl)phenyl]propanoic acid
1496325-34-8
1000mg
$541.0 2023-09-30
Enamine
EN300-13157721-2500mg
3-acetamido-3-[4-(methylsulfanyl)phenyl]propanoic acid
1496325-34-8
2500mg
$1063.0 2023-09-30
Enamine
EN300-13157721-0.1g
3-acetamido-3-[4-(methylsulfanyl)phenyl]propanoic acid
1496325-34-8
0.1g
$591.0 2023-05-25
Enamine
EN300-13157721-0.5g
3-acetamido-3-[4-(methylsulfanyl)phenyl]propanoic acid
1496325-34-8
0.5g
$645.0 2023-05-25
Enamine
EN300-13157721-250mg
3-acetamido-3-[4-(methylsulfanyl)phenyl]propanoic acid
1496325-34-8
250mg
$498.0 2023-09-30
Enamine
EN300-13157721-100mg
3-acetamido-3-[4-(methylsulfanyl)phenyl]propanoic acid
1496325-34-8
100mg
$476.0 2023-09-30
Enamine
EN300-13157721-5000mg
3-acetamido-3-[4-(methylsulfanyl)phenyl]propanoic acid
1496325-34-8
5000mg
$1572.0 2023-09-30

3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid 関連文献

3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acidに関する追加情報

Introduction to 3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid (CAS No. 1496325-34-8)

3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1496325-34-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by the presence of both an amide functional group and a phenyl ring substituted with a methylsulfanyl group, which endows it with unique chemical and biological properties. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and therapeutic applications.

The structure of 3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid consists of a propanoic acid backbone, modified at the alpha carbon by an amide group and a phenyl ring. The phenyl ring is further substituted at the para position with a methylsulfanyl group (–SCH₃), which introduces both steric and electronic effects that can influence the compound's reactivity and biological activity. This specific arrangement of functional groups makes it an intriguing subject for synthetic chemists and medicinal biologists alike.

In recent years, there has been growing interest in compounds that incorporate both amide and thioether functionalities due to their potential pharmacological properties. The amide group in 3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid is known to enhance solubility and metabolic stability, while the methylsulfanyl group can contribute to selective binding interactions with biological targets. These features have made this compound a valuable scaffold for designing novel therapeutic agents.

One of the most compelling aspects of 3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid is its potential role in modulating biological pathways associated with inflammation, pain, and neurodegeneration. Recent studies have demonstrated that similar compounds containing amide and thioether moieties can interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory response. The presence of the methylsulfanyl group may also enhance binding affinity by introducing hydrophobic interactions and dipole-dipole forces with target proteins.

Furthermore, the chemical synthesis of 3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid has been optimized to ensure high yield and purity, making it accessible for further biochemical investigation. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to construct the complex core structure efficiently. These methodologies not only facilitate the preparation of this compound but also provide insights into potential modifications that could enhance its pharmacological profile.

The biological activity of 3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid has been preliminarily evaluated in vitro using cell-based assays. Initial results suggest that this compound exhibits moderate inhibitory activity against certain inflammatory mediators, indicating its potential as an anti-inflammatory agent. Additionally, its interaction with biological membranes has been studied, revealing properties that could be exploited for drug delivery systems. The amphiphilic nature of the molecule, arising from the combination of polar (amide) and non-polar (phenyl-methylsulfanyl) regions, suggests its ability to partition into lipid bilayers, which may be beneficial for targeted drug delivery applications.

Recent advancements in computational chemistry have also been leveraged to predict the binding modes of 3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid with potential target proteins. Molecular docking studies have identified putative binding sites on enzymes such as COX-2 and LOX enzymes, which are implicated in various pathological conditions including arthritis and cancer. These computational predictions provide a rational basis for designing derivatives of this compound with enhanced potency and selectivity.

The pharmacokinetic properties of 3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid are under active investigation to assess its suitability for therapeutic use. Preliminary pharmacokinetic studies in animal models have shown promising results regarding absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits reasonable oral bioavailability and moderate metabolic stability, suggesting that it could be developed into a viable drug candidate. Further studies are ongoing to optimize its pharmacokinetic properties through structural modifications.

In conclusion, 3-acetamido-3-4-(methylsulfanyl)phenylpropanoic acid (CAS No. 1496325-34-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive candidate for further development as a therapeutic agent or as a scaffold for designing novel drugs. As research in this area progresses, it is anticipated that additional insights into its mechanisms of action will emerge, paving the way for innovative treatments targeting various diseases.

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